
His-Ala-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Arg
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GLP1(7-37).TFA, also known as Glucagon-Like Peptide-1 (7-37) trifluoroacetate, is a truncated, bioactive form of GLP-1. It is a peptide hormone derived from the proglucagon gene and is primarily produced in the intestinal endocrine L cells. This compound plays a crucial role in glucose metabolism by enhancing insulin secretion in response to food intake .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of GLP1(7-37).TFA typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a resin, followed by sequential addition of protected amino acids. The peptide chain is elongated step-by-step, with each amino acid addition involving deprotection and coupling reactions. The final peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of GLP1(7-37).TFA follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers, which allow for high-throughput synthesis. The crude peptide is then purified using preparative HPLC, and the trifluoroacetate salt is formed by treating the peptide with trifluoroacetic acid (TFA) during the final purification steps .
Analyse Chemischer Reaktionen
Types of Reactions
GLP1(7-37).TFA primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, particularly involving its methionine and cysteine residues .
Common Reagents and Conditions
Peptide Bond Formation: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are commonly used.
Oxidation: Hydrogen peroxide or performic acid can be used to oxidize methionine residues.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used for reducing disulfide bonds.
Major Products
The major products formed from these reactions include the desired peptide sequence, oxidized or reduced forms of the peptide, and various truncated or modified peptides resulting from incomplete reactions or side reactions .
Wissenschaftliche Forschungsanwendungen
GLP1(7-37).TFA has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and purification techniques.
Biology: Investigated for its role in glucose metabolism and insulin secretion.
Medicine: Explored as a potential therapeutic agent for type 2 diabetes and obesity due to its insulinotropic effects.
Industry: Utilized in the development of peptide-based drugs and as a standard in analytical techniques
Wirkmechanismus
GLP1(7-37).TFA exerts its effects by binding to the GLP-1 receptor (GLP1R) on pancreatic beta cells. This binding activates the cyclic adenosine monophosphate (cAMP) signaling pathway, leading to increased insulin secretion. Additionally, GLP1(7-37).TFA slows gastric emptying and suppresses glucagon release, contributing to its glucose-lowering effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
GLP-1(7-36)NH2: Another truncated form of GLP-1 with similar insulinotropic effects.
Exenatide: A synthetic GLP-1 receptor agonist used in the treatment of type 2 diabetes.
Liraglutide: A long-acting GLP-1 receptor agonist with additional benefits in weight management
Uniqueness
GLP1(7-37).TFA is unique due to its specific amino acid sequence and its ability to form a stable trifluoroacetate salt. This stability enhances its utility in various research and industrial applications, making it a valuable tool for studying GLP-1 related pathways and developing therapeutic agents .
Eigenschaften
Molekularformel |
C141H210N36O44 |
|---|---|
Molekulargewicht |
3113.4 g/mol |
IUPAC-Name |
(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C141H210N36O44/c1-17-71(10)112(137(217)156-75(14)118(198)163-98(56-81-59-149-86-34-25-24-33-84(81)86)127(207)165-94(52-68(4)5)128(208)174-110(69(6)7)135(215)162-92(140(220)221)36-28-50-148-141(145)146)176-129(209)96(53-78-29-20-18-21-30-78)166-124(204)91(44-48-108(191)192)161-123(203)87(35-26-27-49-142)158-116(196)73(12)153-115(195)72(11)155-122(202)90(41-45-103(144)184)157-104(185)61-150-121(201)89(43-47-107(189)190)160-125(205)93(51-67(2)3)164-126(206)95(55-80-37-39-83(183)40-38-80)167-132(212)100(63-178)170-134(214)102(65-180)171-136(216)111(70(8)9)175-131(211)99(58-109(193)194)168-133(213)101(64-179)172-139(219)114(77(16)182)177-130(210)97(54-79-31-22-19-23-32-79)169-138(218)113(76(15)181)173-105(186)62-151-120(200)88(42-46-106(187)188)159-117(197)74(13)154-119(199)85(143)57-82-60-147-66-152-82/h18-25,29-34,37-40,59-60,66-77,85,87-102,110-114,149,178-183H,17,26-28,35-36,41-58,61-65,142-143H2,1-16H3,(H2,144,184)(H,147,152)(H,150,201)(H,151,200)(H,153,195)(H,154,199)(H,155,202)(H,156,217)(H,157,185)(H,158,196)(H,159,197)(H,160,205)(H,161,203)(H,162,215)(H,163,198)(H,164,206)(H,165,207)(H,166,204)(H,167,212)(H,168,213)(H,169,218)(H,170,214)(H,171,216)(H,172,219)(H,173,186)(H,174,208)(H,175,211)(H,176,209)(H,177,210)(H,187,188)(H,189,190)(H,191,192)(H,193,194)(H,220,221)(H4,145,146,148)/t71-,72-,73-,74-,75-,76+,77+,85-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,110-,111-,112-,113-,114-/m0/s1 |
InChI-Schlüssel |
KZGIDTJKBDPNAD-DMRNEHAPSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC6=CNC=N6)N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC6=CNC=N6)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


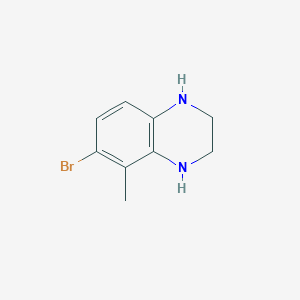
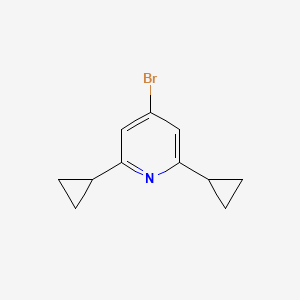

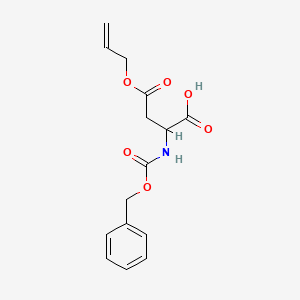
![1,1'-Bis(4-cyanophenyl)-[4,4'-bipyridine]-1,1'-diium hexafluorophosphate(V)](/img/structure/B13652058.png)
![tert-Butyl 4-amino-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13652068.png)
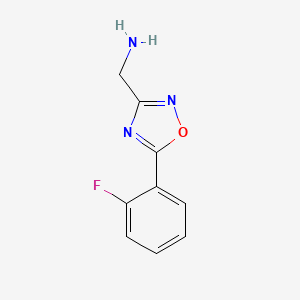
![(6-Oxaspiro[3.4]octan-7-yl)methanamine](/img/structure/B13652087.png)
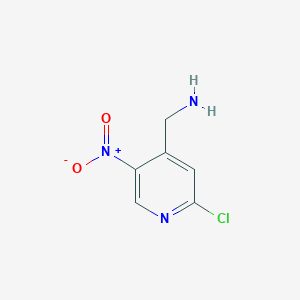
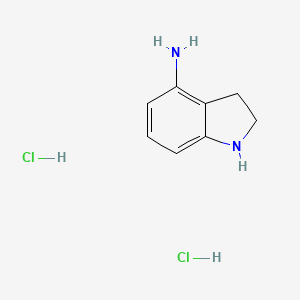
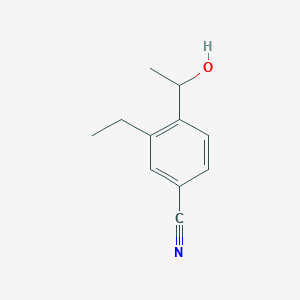
![(S)-3-Cyclopentyl-3-(4-(7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile (2S,3S)-2,3-bis(benzoyloxy)succinate](/img/structure/B13652099.png)
![4-Azaspiro[2.4]heptan-7-one](/img/structure/B13652101.png)

